molecular formula C19H19NO3S B2669812 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide CAS No. 1705713-21-8

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2669812
CAS No.: 1705713-21-8
M. Wt: 341.43
InChI Key: QMVXFIFZHQYVDX-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of functional group transformations. The initial step involves the acylation of benzothiophene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent steps may include methylation, etherification, and amide formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a therapeutic agent. Studies have shown that benzothiophene derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Medicine

In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in the body. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features. This allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-15-8-5-7-13(10-15)16(23-2)12-20-19(21)18-11-14-6-3-4-9-17(14)24-18/h3-11,16H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVXFIFZHQYVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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